4-Azido-1-bromo-1,1,2,2-tetrafluorobutane
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Overview
Description
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane is an organofluorine compound characterized by the presence of azido, bromo, and tetrafluorobutane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of 1,4-dibromo-1,1,2,2-tetrafluorobutane with sodium azide in anhydrous dimethylformamide (DMF) at elevated temperatures. The reaction typically proceeds as follows:
- Dissolve sodium azide in anhydrous DMF.
- Add 1,4-dibromo-1,1,2,2-tetrafluorobutane to the solution.
- Heat the mixture to around 80°C and stir for several hours.
- After the reaction is complete, cool the mixture to room temperature and isolate the product by filtration or extraction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of nucleophilic substitution and the use of azide reagents can be applied on a larger scale. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles.
Reduction: The azido group can be reduced to an amine.
Cycloaddition: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, anhydrous DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Cycloaddition: Alkynes, copper(I) catalysts.
Major Products Formed
Nucleophilic Substitution: Formation of substituted tetrafluorobutane derivatives.
Reduction: Formation of 4-amino-1-bromo-1,1,2,2-tetrafluorobutane.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science:
Bioconjugation: The azido group can be used for bioconjugation reactions, enabling the attachment of biomolecules to various surfaces or other molecules.
Medicinal Chemistry: Potential use in the development of novel pharmaceuticals, particularly those requiring fluorinated scaffolds.
Mechanism of Action
The mechanism of action of 4-azido-1-bromo-1,1,2,2-tetrafluorobutane depends on the specific reaction it undergoes. For example:
Nucleophilic Substitution: The azido group acts as a leaving group, allowing nucleophiles to attack the carbon atom.
Reduction: The azido group is reduced to an amine, which can then participate in further chemical reactions.
Cycloaddition: The azido group participates in 1,3-dipolar cycloaddition, forming a triazole ring.
Comparison with Similar Compounds
4-Azido-1-bromo-1,1,2,2-tetrafluorobutane can be compared with other similar compounds, such as:
1,4-Dibromo-1,1,2,2-tetrafluorobutane: Lacks the azido group, making it less reactive in certain types of reactions.
4-Azido-1-chloro-1,1,2,2-tetrafluorobutane: Similar structure but with a chlorine atom instead of a bromine atom, which can affect reactivity and selectivity in chemical reactions.
4-Azido-1,1,2,2-tetrafluorobutane: Lacks the bromine atom, which can influence its chemical behavior and applications.
The uniqueness of this compound lies in its combination of azido, bromo, and tetrafluorobutane groups, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
4-azido-1-bromo-1,1,2,2-tetrafluorobutane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrF4N3/c5-4(8,9)3(6,7)1-2-11-12-10/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYOIZBUNKCFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(F)(F)Br)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrF4N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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